2-Chlorobenzophenone ethylene ketal

Übersicht

Beschreibung

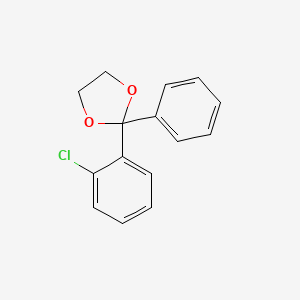

2-Chlorobenzophenone ethylene ketal is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane .

Synthesis Analysis

The synthesis of acetals and ketals, such as 2-Chlorobenzophenone ethylene ketal, can be achieved through the acetalization and ketalization of aldehydes and ketones with alcohols . This process can proceed smoothly in the presence of 0.1 mol % acid, without the need to remove water . The process has many merits, including the use of commercially available catalysts with low cost and low loadings, a broad substrate scope, a wide range of reaction temperatures, high yields, large-scale preparation, environmental friendliness, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of 2-Chlorobenzophenone ethylene ketal includes a 1,3-dioxolane ring attached to a phenyl group and a 2-chlorophenyl group . The InChI string representation of the molecule isInChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 . Chemical Reactions Analysis

The acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid . This process has been successfully applied to protect important organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chlorobenzophenone ethylene ketal include a molecular weight of 260.71 g/mol, a XLogP3-AA of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 260.0604073 g/mol, a monoisotopic mass of 260.0604073 g/mol, a topological polar surface area of 18.5 Ų, a heavy atom count of 18, and a complexity of 270 .Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

- Ethylene ketals of cyclic enones, such as 2-cyclopentenone and 2-cyclohexenone, demonstrate rapid Diels-Alder type dimerization in acetonitrile in the presence of acid. This results in regiospecific but not stereoselective products, which are further hydrolyzed to keto-ketals and diketones. These products' structures are determined using extensive NMB spectroscopy applications (Chow, Cheng, & Zhang, 2010).

Synthesis and Structural Analysis

- The synthesis of a cyclic carbonate from a ketal in supercritical carbon dioxide (SC-CO2) is achieved by reacting the ketal formed from cyclohexanone and 1,2-ethanediol with carbon dioxide. This halogen-free route effectively synthesizes ethylene carbonate (Aresta et al., 2003).

- An experimental and theoretical structural study of 2,9-bis-(4-fluorophenyl)-azaadamantan-4-one ethylene ketal was conducted, highlighting the importance of structural analysis in the context of ethylene ketals (Jiménez-Cruz et al., 2003).

Application in Biochemistry

- Synthesis of 18O-Labelled chlorophyll derivatives at carbonyl oxygen atoms through acidic hydrolysis of the ethylene ketal is an example of a specialized biochemical application. This process enables the efficient and regioselective production of oxo-labelled compounds, which are then modified chemically with minimal loss of the 18O atom (Morishita & Tamiaki, 2003).

Industrial Applications

- The synthesis of new 15,15-ethylene ketals of natural prostaglandins and prostaglandin analogues demonstrates an industrial application, where such compounds are potent inducers of luteolysis in laboratory animals and cattle (Skuballa et al., 1978).

Catalysis and Green Chemistry

- Heterogeneous catalysis for the ketalisation of ethyl levulinate with 1,2-dodecanediol opens the way to a new class of bio-degradable surfactants. This research showcases the potential of ketals in green chemistry and the development of environmentally friendly products (Freitas et al., 2016).

Wirkmechanismus

Target of Action

2-Chlorobenzophenone ethylene ketal, as an acetal derivative, primarily targets carbonyl compounds such as aldehydes and ketones . These compounds are extensively encountered in organic synthesis . The acetalization/ketalization process is one of the most useful methods for the protection of these carbonyl compounds .

Mode of Action

The mode of action of 2-Chlorobenzophenone ethylene ketal involves a series of steps. Initially, the compound reacts with a carbonyl compound (aldehyde or ketone) to form a hemiacetal or hemiketal. This reaction is generally catalyzed by a strong acid . The conversion of a hemiacetal to an acetal is simply an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .

Biochemical Pathways

The biochemical pathways affected by 2-Chlorobenzophenone ethylene ketal are primarily related to the formation and breakdown of acetals and ketals. A very important example of the acetal/ketal group in biochemistry is the glycosidic bonds which link individual sugar monomers to form polysaccharides . The compound can also affect the formation of glycosidic bonds in a biochemical context .

Pharmacokinetics

Like other acetals, it is expected to exhibit stability and lack of reactivity in neutral to strongly basic environments .

Result of Action

The result of the action of 2-Chlorobenzophenone ethylene ketal is the formation of an acetal or ketal from a carbonyl compound. This process serves as a protective measure for carbonyl compounds, preventing them from reacting with strongly nucleophilic (and basic) metallo-hydride, alkyl, and aryl reagents . Acetals can be hydrolyzed back to hemiacetals .

Action Environment

The action of 2-Chlorobenzophenone ethylene ketal is influenced by environmental factors such as pH and temperature. The formation of acetals/ketals is generally catalyzed by a strong acid . Therefore, the process is favored in acidic environments. Additionally, the reaction may require certain temperatures for optimal performance .

Safety and Hazards

The safety data sheet for Chlorobenzophenone, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions in the study of 2-Chlorobenzophenone ethylene ketal and similar compounds involve the development of new methods for functional group protection and deprotection . As organic synthesis matures, the need for protective groups like acetals and ketals may decrease, but for now, they continue to play an important role in the synthesis of natural and unnatural products .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXGGIMSWUGAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641495 | |

| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzophenone ethylene ketal | |

CAS RN |

760192-90-3 | |

| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)